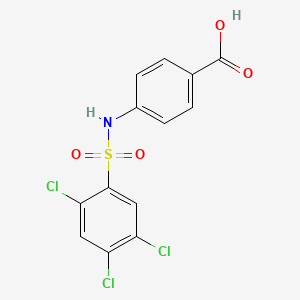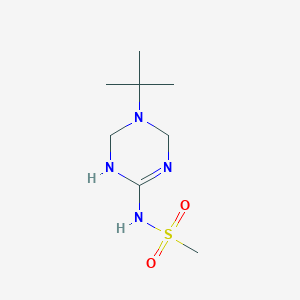
4-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzoic acid moiety attached to a sulfonamide group, which is further substituted with three chlorine atoms at the 2, 4, and 5 positions on the benzene ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid is the Hepatitis C virus NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus, making it a key target for antiviral drugs .
Mode of Action
The compound interacts with the NS5B polymerase by binding to its thumb pocket 2 . This binding inhibits the polymerase’s function, thereby preventing the replication of the Hepatitis C virus .
Biochemical Pathways
The inhibition of the NS5B polymerase disrupts the viral replication pathway of the Hepatitis C virus . This disruption prevents the virus from multiplying, which can help to control the spread of the virus within the host organism .
Pharmacokinetics
The compound’s effectiveness against the hepatitis c virus suggests that it has sufficient bioavailability to reach its target within the body .
Result of Action
By inhibiting the NS5B polymerase, 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid prevents the replication of the Hepatitis C virus . This can help to reduce the viral load within the host organism, potentially alleviating symptoms and slowing the progression of the disease .
Action Environment
The efficacy and stability of 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other medications, the patient’s overall health status, and the specific strain of the Hepatitis C virus present
Biochemical Analysis
Biochemical Properties
4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with the hepatitis C virus (HCV) NS5B polymerase, where it acts as a non-nucleoside inhibitor . This compound binds to the thumb pocket 2 of the NS5B polymerase, inhibiting its activity and thereby preventing viral replication
Cellular Effects
The effects of 4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid on various cell types and cellular processes are profound. In hepatocytes, for instance, this compound has been shown to inhibit the replication of HCV by targeting the NS5B polymerase This inhibition disrupts the viral life cycle, leading to a decrease in viral load
Molecular Mechanism
At the molecular level, 4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid exerts its effects primarily through binding interactions with biomolecules. The compound binds to the thumb pocket 2 of the HCV NS5B polymerase, inhibiting its enzymatic activity . This binding prevents the polymerase from synthesizing viral RNA, thereby halting viral replication. Additionally, 4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
In animal models, the effects of 4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid vary with different dosages. At low doses, the compound effectively inhibits HCV replication without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and alterations in liver function have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid is involved in several metabolic pathways, particularly those related to its inhibitory activity on HCV NS5B polymerase The compound interacts with enzymes and cofactors involved in viral RNA synthesis, disrupting the viral replication process
Transport and Distribution
The transport and distribution of 4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid within cells and tissues are critical for its efficacy. The compound is transported into cells via specific transporters and binding proteins, which facilitate its accumulation in target tissues . Once inside the cells, 4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid localizes to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on viral replication.
Subcellular Localization
The subcellular localization of 4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid is essential for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization enables 4-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic acid to interact with its target biomolecules, such as the HCV NS5B polymerase, and inhibit viral replication effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichlorobenzenesulfonic acid
- 4-(Chlorosulfonyl)benzoic acid
- 2,4,5-Trichlorobenzoic acid
Comparison
Compared to similar compounds, 4-(2,4,5-Trichlorobenzenesulfonamido)benzoic acid is unique due to the presence of both the sulfonamide and benzoic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Additionally, the specific substitution pattern of chlorine atoms on the benzene ring can influence its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
4-[(2,4,5-trichlorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO4S/c14-9-5-11(16)12(6-10(9)15)22(20,21)17-8-3-1-7(2-4-8)13(18)19/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKGDOBWAMRATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)
![5-(2-furyl)-7-(trifluoromethyl)-2-[(2,4,6-trimethyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6118638.png)
![N-(2-fluorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6118641.png)
![3-(diphenylmethyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6118649.png)
![3-[1-(Furan-2-ylmethyl)piperidin-2-yl]pyridine;hydrochloride](/img/structure/B6118653.png)
![N-[2-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B6118681.png)
![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B6118690.png)
![1-[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6118692.png)
![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)
![5-(1,3-BENZODIOXOL-5-YL)-2-MORPHOLINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B6118700.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B6118702.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)

